molecular formula C7H3ClFN B7780687 3-Chloro-2-fluorophenylisocyanide

3-Chloro-2-fluorophenylisocyanide

Cat. No.: B7780687
M. Wt: 155.55 g/mol
InChI Key: CESOLZCXGDTJAH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylisocyanide is an aromatic isocyanide derivative featuring a phenyl ring substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, with an isocyanide (-NC) functional group. Isocyanides are highly reactive compounds used in organic synthesis, particularly in multicomponent reactions like the Ugi reaction, due to their dual nucleophilic and electrophilic character. The chloro and fluoro substituents confer unique electronic and steric effects, influencing reactivity, stability, and applications in polymer chemistry or pharmaceutical intermediates .

Properties

IUPAC Name

1-chloro-2-fluoro-3-isocyanobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESOLZCXGDTJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of 3-Chloro-2-fluoroaniline

The synthesis begins with the formylation of 3-chloro-2-fluoroaniline to yield N-(3-chloro-2-fluorophenyl)formamide . This step is critical for ensuring regioselectivity and minimizing side reactions.

Reaction Conditions

  • Formylation agent : Acetic anhydride or formic acid.

  • Catalyst : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Temperature : 80–100°C under reflux.

Example Protocol

  • Dissolve 3-chloro-2-fluoroaniline (1.0 mol) in anhydrous dichloromethane.

  • Add POCl₃ (1.2 mol) dropwise at 0°C.

  • Reflux for 6 hours, followed by neutralization with aqueous NaHCO₃.

  • Extract the organic layer and purify via column chromatography (hexane/ethyl acetate).

Yield : 75–85%.

Dehydration to Isocyanide

The formamide intermediate undergoes dehydration using phosgene analogs or strong bases:

Method A: Triphosgene-Mediated Dehydration

  • Reagents : Triphosgene (0.5 eq), pyridine (1.0 eq).

  • Conditions : -5°C to 5°C in dichloroethane or dioxane.

  • Reaction Time : 3–5 hours.

  • Yield : 70–80%.

Method B: Hoffman Isocyanide Synthesis

  • Reagents : Chloroform (2.0 eq), KOH (3.0 eq).

  • Conditions : 60–70°C in dimethyl sulfoxide (DMSO).

  • Reaction Time : 12–16 hours.

  • Yield : 60–70%.

Direct Synthesis from Aryl Halides

Palladium-Catalyzed Coupling

Aryl halides can be converted to isocyanides via palladium-catalyzed carbonylation, though this method is less common for polyhalogenated substrates due to competing side reactions.

Reaction Setup

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Carbon source : Carbon monoxide (1 atm).

  • Solvent : Tetrahydrofuran (THF).

Challenges :

  • Competing dehalogenation or reduction of the aryl halide.

  • Limited yields (40–50%) for chloro-fluoro substrates.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity
Formylation + Triphosgene3-Chloro-2-fluoroanilinePOCl₃, Triphosgene70–80%>95%
Hoffman Synthesis3-Chloro-2-fluoroanilineChloroform, KOH60–70%90–95%
Palladium Catalysis3-Chloro-2-fluorobromobenzenePd(PPh₃)₄, CO40–50%85–90%

Key Observations :

  • Triphosgene-mediated dehydration offers the highest yield and scalability.

  • The Hoffman method is cost-effective but requires stringent temperature control.

  • Palladium catalysis remains experimental for this substrate.

Industrial-Scale Considerations

Large-scale production of this compound demands optimization of the following parameters:

Solvent Selection

  • Preferred solvents : 1,2-Dichloroethane or dioxane due to their stability under acidic conditions.

  • Recovery : Distillation under reduced pressure (≤-0.096 MPa) achieves >99% solvent recovery.

Purification Techniques

  • Distillation : Vacuum distillation (95–100°C, ≤-0.096 MPa) yields >99% purity.

  • Chromatography : Reserved for laboratory-scale purification due to cost .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorophenylisocyanide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in cycloaddition reactions to form heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Addition Reactions: Cycloaddition reactions may involve reagents like azides or nitriles in the presence of catalysts such as copper(I) iodide.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions include various substituted phenylisocyanides, heterocyclic compounds, and reduced or oxidized derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

3-Chloro-2-fluorophenylisocyanide serves as a versatile building block in organic synthesis. Its isocyanate functional group is highly reactive, allowing it to form urethane linkages with various functional groups. This reactivity makes it valuable for synthesizing complex organic molecules with specific functionalities due to the presence of chlorine and fluorine atoms, which can influence the properties of the final products.

Key Reactions:

  • Urethane Formation: Reacts with alcohols to produce urethanes.
  • Reactivity with Amines: Forms carbamates, which are useful intermediates in drug synthesis.

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacokinetic properties. This compound is explored for its potential in improving bioavailability and metabolic stability of therapeutic agents. The structural modifications using this compound can lead to derivatives that exhibit enhanced biological activity against various targets .

Case Study:

  • A study demonstrated that derivatives synthesized from this compound showed improved antibacterial activity against E. coli, indicating its potential for developing new antimicrobial agents .

Agrochemical Applications

The compound has been investigated for its herbicidal and insecticidal properties. The unique electronic characteristics imparted by the chlorine and fluorine substituents can enhance the efficacy of agrochemicals derived from this compound .

Example:

  • Research has shown that isocyanate derivatives can interact with biological molecules such as proteins and nucleic acids, leading to modifications that may influence herbicide effectiveness and selectivity against target species.

Material Science

In material science, this compound is utilized in the production of polyurethanes. The incorporation of this compound into polymer matrices can tailor the physical properties of the resulting materials, making them suitable for specific applications in coatings, adhesives, and foams .

Properties Enhanced:

  • Mechanical strength
  • Thermal stability
  • Chemical resistance

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies involving this compound are crucial for understanding how structural modifications affect biological activity. These studies help in optimizing compounds for desired activities while minimizing toxicity.

Findings:

  • The presence of chlorine enhances antibacterial properties significantly.
  • Fluorine substitution often improves lipophilicity, aiding in better membrane permeability of drug candidates .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex molecules; urethane formationUrethanes from alcohols
Medicinal ChemistryEnhances pharmacokinetics; potential drug candidatesAntibacterial derivatives against E. coli
AgrochemicalsHerbicidal and insecticidal propertiesInteraction with proteins/nucleic acids
Material ScienceProduction of tailored polyurethanesImproved mechanical strength
SAR StudiesUnderstanding structure-function relationshipsChlorine enhances antibacterial activity

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorophenylisocyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares 3-Chloro-2-fluorophenylisocyanide with structurally related compounds from the evidence, focusing on substituent positions, functional groups, and inferred properties:

Compound Name Substituents Functional Group Key Properties/Applications Evidence Source
This compound Cl (3), F (2) Isocyanide (-NC) High reactivity in cycloadditions; potential polymer precursor N/A (Theoretical)
3-Chloro-2-fluorophenylhydrazine HCl Cl (3), F (2) Hydrazine (-NHNH₂) Intermediate in heterocycle synthesis; sensitive to oxidation
4-(3-Chloro-2-fluorophenyl)benzaldehyde Cl (3), F (2) Benzaldehyde (-CHO) Electron-withdrawing effects; used in cross-coupling reactions
3-Chlorobenzaldehyde Cl (3) Benzaldehyde (-CHO) Skin/eye irritant; industrial solvent
3-Fluoro Deschloroketamine HCl F (3) Cyclohexanone Psychoactive research compound; stable at -20°C
Key Observations:
  • Electronic Effects : The electron-withdrawing Cl and F substituents in this compound reduce electron density on the phenyl ring, enhancing the electrophilicity of the isocyanide group. This contrasts with benzaldehyde derivatives (e.g., 4-(3-Chloro-2-fluorophenyl)benzaldehyde), where the aldehyde group dominates reactivity .

Biological Activity

3-Chloro-2-fluorophenylisocyanide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

This compound has a molecular formula of C7_7H4_4ClF1_1N2_2O and a molecular weight of approximately 172.57 g/mol. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and biological activity, making it a suitable candidate for various pharmacological applications .

Isocyanides, including this compound, are known to interact with biological macromolecules such as proteins and nucleic acids. The isocyanate functional group can react with amino groups in proteins, potentially leading to modifications that alter biological functions. This reactivity suggests that this compound may exhibit cytotoxic effects through the inhibition of key enzymes or receptors involved in cellular processes .

Antimicrobial and Antifungal Properties

Research indicates that compounds derived from isocyanides, including this compound, possess antimicrobial and antifungal properties. These activities are attributed to their ability to disrupt cellular membranes and inhibit essential metabolic processes in microorganisms .

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of isocyanides against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of colon cancer cells (HCT116) with IC50_{50} values indicating significant potency .

Case Studies

  • Cytotoxicity Against HCT116 Cell Line : A study reported that derivatives containing the 2-fluorophenyl fragment exhibited IC50_{50} values ranging from 0.7 nM to 630.9 nM against soluble epoxide hydrolase (sEH), suggesting potential for anticancer applications .
  • Antioxidant Activity : Another investigation into derivatives of isocyanides revealed substantial antioxidant activity, which may contribute to their cytoprotective effects in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameIC50_{50} (nM)Biological Activity
This compound0.7 - 630.9Anticancer, Antimicrobial
1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea0.7sEH Inhibition
Fluorinated UreasVariableCytotoxicity against cancer cells

Q & A

Q. How can researchers optimize the synthesis of 3-Chloro-2-fluorophenylisocyanide to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For halogenated aromatic precursors, nucleophilic substitution or coupling reactions are common. For example, highlights the use of ethoxy and chloro substituents in phenylacetic acid synthesis via Friedel-Crafts alkylation, suggesting similar strategies for isocyanide formation. Employ spectroscopic techniques (NMR, IR) to monitor intermediate stability and purity . Adjust stoichiometric ratios of reagents like NaCN or Pd catalysts to minimize side reactions (e.g., hydrolysis or over-halogenation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 19F NMR : Essential for identifying fluorine environments and detecting electronic effects from chloro substituents.
  • 13C NMR : Resolves the isocyanide carbon signal (~120–150 ppm), distinguishing it from nitriles or amines.
  • IR Spectroscopy : Confirm the presence of the isocyanide group via the C≡N stretching band (~2100–2150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (Cl/F contributions). Cross-reference with ’s phenylacetic acid characterization for halogen-specific fragmentation patterns .

Q. What safety protocols are recommended for handling halogenated isocyanides like this compound?

Methodological Answer:

  • Use fume hoods and impermeable gloves (nitrile or neoprene) due to potential toxicity and volatility ().
  • Store under inert gas (argon) to prevent hydrolysis. emphasizes avoiding water contact for chlorinated compounds to prevent HCl release.
  • First-aid measures: Immediate flushing with water for skin/eye exposure () and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/fluoro substituents influence the reactivity of this compound in transition-metal catalysis?

Methodological Answer: The electron-withdrawing fluorine atom meta to the isocyanide group increases electrophilicity, enhancing metal coordination (e.g., Pd or Ru). Steric hindrance from the ortho-chloro substituent may slow ligand exchange. Conduct DFT calculations to map charge distribution and compare with experimental kinetics (e.g., catalytic coupling reactions). ’s sulfonyl chloride analog shows how halogen positioning affects reactivity in aromatic systems .

Q. What strategies resolve contradictory data on the stability of this compound under varying pH conditions?

Methodological Answer:

  • Systematic pH Titration : Monitor degradation via HPLC at pH 2–12. emphasizes iterative analysis to identify degradation products (e.g., hydrolysis to amines or urea derivatives).
  • Controlled Kinetic Studies : Compare half-lives in buffered solutions. For example, notes that fluorophenoxy derivatives degrade faster in acidic media due to protonation of the isocyanide group .

Q. How can researchers design experiments to probe the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use crystal structures of target enzymes (e.g., cytochrome P450) to predict binding affinity.
  • In Vitro Assays : Measure IC50 values in enzyme inhibition assays (fluorometric or colorimetric). ’s fluorometric protocols for glyceraldehyde-3-phosphate detection can be adapted for real-time activity monitoring.
  • SAR Comparisons : Benchmark against structurally similar compounds (e.g., ’s trifluoromethyl-phenylacetic acid derivatives) to isolate halogen-specific effects .

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